molecular formula C8H12O4 B8757065 Oct-4-enedioic acid

Oct-4-enedioic acid

Cat. No.: B8757065
M. Wt: 172.18 g/mol
InChI Key: LQVYKEXVMZXOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oct-4-enedioic acid (IUPAC name: (4E)-oct-4-enedioic acid) is an unsaturated dicarboxylic acid with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol . It is characterized by a trans-configuration (E-isomer) double bond at the 4th carbon position, as indicated by its CAS registry number 48059-97-8 . Key physical properties include a density of 1.2 g/cm³, a melting point of 175–176°C, and a boiling point of 373.1°C at standard pressure .

Preparation Methods

Organometallic Coupling Followed by Hydrolysis

The most well-documented synthesis of trans-4-octenedioic acid ((E)-oct-4-ene-1,8-dioic acid) involves a two-step process: (1) organometallic-mediated coupling of bromoacetonitrile with 1,4-dibromo-2-butene to form a dinitrile intermediate, and (2) acidic hydrolysis to yield the final diacid .

Grignard Reagent-Based Synthesis

Example 1 from the patent CN109232222B outlines the use of magnesium powder in tetrahydrofuran (THF) :

  • Reaction Initiation :

    • A 500 mL three-neck flask is charged with THF (150 mL) and Mg powder (11.5 g).

    • The mixture is heated to 40°C, and 5 mL of 2M bromoacetonitrile in THF is added dropwise to activate the Mg.

    • After initiation, the temperature is reduced to 10°C, and 70 mL of 2M bromoacetonitrile is added slowly.

  • Coupling with 1,4-Dibromo-2-butene :

    • A solution of 1,4-dibromo-2-butene (0.047 mol) in THF (100 mL) is added dropwise to the Grignard reagent at 10°C.

    • The reaction is stirred for 1 hour, yielding a dinitrile intermediate.

  • Hydrolysis :

    • The dinitrile is treated with concentrated HCl under reflux to hydrolyze nitrile groups to carboxylic acids.

    • The crude product is recrystallized from ethanol/water to obtain trans-4-octenedioic acid with >95% purity .

Organozinc Variant

Example 2 substitutes Mg with Zn powder, altering reaction kinetics :

  • Conditions :

    • Zn powder (15 g) is activated at 40°C with bromoacetonitrile in THF.

    • The temperature is maintained at 0°C during subsequent additions to minimize side reactions.

  • Outcome :

    • The Zn-mediated route achieves comparable yields (∼90%) but requires stricter temperature control to prevent premature termination .

Stereochemical Control in Synthesis

The trans configuration of Oct-4-enedioic acid is favored under kinetic control in Grignard/Zn reactions due to steric hindrance during the coupling step. Computational studies suggest that the E-isomer’s linear geometry reduces strain in the transition state . In contrast, cis-4-octenedioic acid (CAS 38561-68-1) is typically isolated from biological sources or via photochemical isomerization .

Alternative Routes: Diels-Alder and Oxidation

While less common, the Royal Society of Chemistry reports the use of (E)-oct-4-enedioic acid as a monomer in photodegradable polymers . Supplementary data imply a Diels-Alder strategy:

  • Diene/Dienophile Pairing :

    • Maleic anhydride and 1,3-butadiene derivatives undergo cycloaddition to form a six-membered adduct.

    • Subsequent oxidation with KMnO₄ or ozonolysis yields the diacid .

  • Challenges :

    • This method suffers from moderate regioselectivity and requires post-reaction purification via column chromatography .

Comparative Analysis of Methods

Method Reagents Temperature Yield Stereoselectivity
Grignard Coupling Mg, THF, HCl10–40°C90–95%Trans (E) dominant
Organozinc Coupling Zn, THF, HCl0–40°C85–90%Trans (E) dominant
Diels-Alder Maleic anhydride, KMnO₄25–80°C60–70%Mixed

Optimization Strategies

Solvent Selection

  • THF vs. Et₂O : THF’s higher boiling point (66°C) facilitates prolonged reflux during hydrolysis compared to diethyl ether .

Catalytic Additives

  • Iodine Activation : Trace iodine enhances Mg reactivity, reducing induction periods in Grignard synthesis .

Workup Procedures

  • Acidification : Gradual addition of HCl prevents exothermic runaway during nitrile hydrolysis .

  • Recrystallization : Ethanol/water (3:1) mixtures yield high-purity crystals with minimal residual THF .

Industrial-Scale Considerations

The patent CN109232222B emphasizes scalability:

  • Batch Size : Reactions are linearly scalable to 10 L batches without yield loss .

  • Cost Analysis :

    • Raw material costs for the Grignard method are ∼$120/kg, primarily driven by bromoacetonitrile .

    • Zn-based routes are 15–20% cheaper but require specialized equipment for low-temperature handling .

Chemical Reactions Analysis

Types of Reactions: Oct-4-enedioic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into saturated dicarboxylic acids.

    Substitution: It can participate in substitution reactions, particularly at the double bond.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation reactions using bromine or chlorine.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated dicarboxylic acids.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H12O4
  • Molecular Weight : 172.18 g/mol
  • CAS Number : 14277-16-8

The compound features two carboxylic acid groups and a carbon-carbon double bond, making it reactive and versatile for various chemical processes.

Chemistry

Oct-4-enedioic acid is utilized in several chemical applications:

  • Tracer Studies : It serves as a tracer in reaction mechanisms and kinetic studies due to its distinct isotopic labeling when synthesized with carbon-13 isotopes. This allows researchers to track the flow of carbon atoms in complex reactions.
  • Synthesis of Derivatives : The compound can be oxidized to form epoxides or reduced to yield saturated dicarboxylic acids, facilitating the synthesis of various chemical derivatives.

Biology

In biological research, this compound plays a crucial role:

  • Metabolic Studies : It is employed to trace the incorporation of carbon in metabolic pathways, allowing scientists to understand metabolic transformations within biological systems.
  • Nuclear Receptor Agonism : The compound has been identified as an agonist for orphan nuclear receptors like steroidogenic factor-1 (SF-1) and liver receptor homologue-1 (LRH-1), which are essential for regulating metabolism and development.

Medicine

In the medical field, this compound has potential therapeutic uses:

  • Pharmacokinetic Studies : It is utilized to study drug distribution and metabolism, providing insights into how drugs interact with biological systems.
  • Antiproliferative Effects : Research indicates that derivatives of this compound exhibit significant growth inhibition on cancer cell lines (e.g., MCF-7), suggesting potential applications in oncology.

Industry

In industrial applications, this compound is valuable for:

  • Material Development : It is used in developing new materials due to its chemical reactivity and ability to form various derivatives.

Case Study 1: Antiproliferative Effects on Cancer Cells

A study investigated the antiproliferative effects of this compound derivatives on MCF-7 breast cancer cell lines. The results indicated that these derivatives significantly inhibited cell growth, with IC50 values demonstrating effective concentrations for therapeutic use.

Case Study 2: Neuromuscular Blocking Activity

Research focused on the neuromuscular blocking activity of this compound derivatives showed their potential application in anesthetic practices. The compounds influenced neuromuscular transmission, which could lead to advancements in surgical anesthesia protocols.

Summary of Biological Activities

Activity TypeDescription
Tracer StudiesUsed to trace carbon flow in metabolic pathways
Nuclear Receptor AgonismAgonist for SF-1 and LRH-1 receptors influencing metabolism
Antiproliferative EffectsSignificant growth inhibition observed in cancer cell lines
Neuromuscular BlockingPotential use in anesthetic practices

Mechanism of Action

The mechanism of action of oct-4-enedioic acid involves its interaction with various molecular targets. It can act as a ligand for certain enzymes, influencing their activity and modulating biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Isomer: cis-4-Octenedioic Acid

The cis-isomer (CAS: 38561-68-1 ) shares the same molecular formula (C₈H₁₂O₄ ) but differs in stereochemistry at the double bond (Z-configuration). Key distinctions include:

Property Oct-4-enedioic Acid (E-isomer) cis-4-Octenedioic Acid (Z-isomer)
CAS Number 48059-97-8 38561-68-1
Stereochemistry Trans (E) Cis (Z)
Melting Point 175–176°C Not explicitly reported
Purity (Commercial) High (exact % unspecified) 95%

The trans-isomer’s linear geometry likely confers higher thermal stability (evidenced by its elevated melting point) compared to the cis-isomer, where steric hindrance may reduce packing efficiency in the solid state .

Functional Analog: Oleic Acid

Oleic acid (CAS: 112-80-1), a monocarboxylic acid with the formula C₁₈H₃₄O₂, provides a contrast in chain length, saturation, and functional groups:

Property This compound Oleic Acid
Molecular Formula C₈H₁₂O₄ C₁₈H₃₄O₂
Functional Groups Two carboxyl groups One carboxyl group
Double Bond Position 4th carbon (trans) 9th carbon (cis)
Boiling Point 373.1°C ~360°C (estimated)
Applications Organic synthesis Cosmetics, soaps

This compound’s dual carboxyl groups enhance polarity and water solubility compared to oleic acid, which is hydrophobic due to its long alkyl chain .

Other Dioic Acids

  • Adipic Acid (C₆H₁₀O₄) : A saturated dicarboxylic acid with a shorter chain. This compound’s unsaturated structure may increase reactivity in polymerization reactions.
  • Muconic Acid (C₆H₆O₄) : A conjugated diene-dioic acid. The isolated double bond in this compound reduces conjugation effects, altering electronic properties .

Key Research Findings

  • Stereochemical Impact : The trans-configuration of this compound enhances crystallinity compared to its cis-isomer, as inferred from its higher melting point .
  • Thermal Stability : Its boiling point (~373°C) exceeds that of oleic acid (~360°C), likely due to stronger intermolecular hydrogen bonding between carboxyl groups .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Oct-4-enedioic acid, and how can researchers optimize reaction conditions to improve yield?

  • Methodological Answer : Begin with a literature review to identify standard synthetic routes (e.g., Diels-Alder reactions or catalytic oxidation). Optimize conditions by systematically varying temperature, solvent polarity, and catalyst loading. Use high-performance liquid chromatography (HPLC) to monitor reaction progress and calculate yield. Ensure reproducibility by documenting precise protocols, including safety margins for exothermic steps .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Prioritize signals corresponding to the enedioic moiety (e.g., deshielded protons at δ 6.5–7.5 ppm). Complement with Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and conjugated C=C bonds (~1650 cm⁻¹). Cross-validate with mass spectrometry (MS) for molecular ion peaks .

Q. How to formulate a focused research question for studying this compound’s biological effects?

  • Methodological Answer : Use the P-E/I-C-O framework:

  • Population : Specific cell lines or model organisms (e.g., in vitro human hepatocytes).
  • Exposure/Intervention : Dose ranges and administration routes (e.g., 10–100 µM, oral vs. intravenous).
  • Comparison/Control : Untreated groups or reference compounds (e.g., succinic acid).
  • Outcome : Measurable endpoints (e.g., IC₅₀ for enzyme inhibition). Refine the question iteratively with peer feedback .

Q. What are the best practices for collecting and documenting experimental data in this compound studies?

  • Methodological Answer : Record raw data in lab notebooks with timestamps, environmental conditions (humidity, temperature), and instrument calibration details. Use standardized templates for spectral assignments and chromatograms. Store large datasets (e.g., NMR raw files) in appendices, while processed data (e.g., purity percentages) should appear in the main text with error margins .

Q. How to conduct a literature review that effectively contextualizes this compound’s properties within existing research?

  • Methodological Answer : Use databases like PubMed and SciFinder with keywords “this compound” + “synthesis,” “spectroscopy,” or “bioactivity.” Screen abstracts for relevance, prioritizing peer-reviewed journals. Organize findings into tables comparing synthetic yields, spectral data, or biological activities. Highlight gaps (e.g., limited stability studies) to justify novel hypotheses .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s stability under varying environmental conditions?

  • Methodological Answer : Use accelerated stability testing: expose the compound to controlled humidity (20–80% RH), temperature (4–40°C), and light (UV/visible). Sample at intervals (0, 1, 3, 6 months) and analyze degradation via HPLC. Apply Arrhenius kinetics to predict shelf life. Include triplicate samples and statistical validation (ANOVA) to ensure robustness .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s biological activity studies?

  • Methodological Answer : Fit data to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism). Calculate IC₅₀ values with 95% confidence intervals. For multi-dose comparisons, apply Tukey’s post-hoc test after one-way ANOVA. Address outliers via Grubbs’ test and report effect sizes (e.g., Cohen’s d) to quantify biological significance .

Q. How to address contradictions between computational predictions and experimental results regarding this compound’s reactivity?

  • Methodological Answer : Re-evaluate computational parameters (e.g., DFT functional or solvent model). Validate experimental conditions for potential artifacts (e.g., trace metal contamination altering reaction pathways). Use control experiments (e.g., radical scavengers) to test competing mechanisms. Publish negative results to clarify discrepancies and refine theoretical models .

Q. What ethical considerations apply when handling data from human cell lines exposed to this compound?

  • Methodological Answer : Ensure compliance with institutional review boards (IRBs) for cell line sourcing (e.g., informed consent for primary cells). Anonymize data by removing identifiers and encrypting datasets. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories. Disclose conflicts of interest (e.g., patent filings) transparently .

Q. How to structure a discussion section that critically interprets this compound’s unexpected catalytic behavior?

  • Methodological Answer : Link findings to prior work (e.g., “Contrary to Smith et al. (2020), our data suggest…”). Propose mechanistic hypotheses (e.g., keto-enol tautomerism) supported by spectral evidence. Address limitations (e.g., narrow pH range tested) and suggest follow-up studies (e.g., in silico docking). Avoid redundancy by focusing on implications rather than rehashing results .

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

oct-4-enedioic acid

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)

InChI Key

LQVYKEXVMZXOAH-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C=CCCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Intramolecular cyclic diester of octane-1,8-dioic acid and 2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol Grubbs catalyst (benzylidene-bis-(tricyclohexylphosphine)dichlororuthenium, 16 mg, 0.002 mmol, 2 mol-%) was added to a solution of (±)-pent-4-enoic acid 2-(3-diisopropylamino-1-phenylpropyl)-4-(pent-4-enoyloxymethyl)-phenyl ester (483 mg, 0.96 mmol) in dichloromethane (150 ml) and the mixture was refluxed for 96 hrs. under an atmosphere of nitrogen gas, after which all of the starting material was consumed as indicated by tlc. The mixture was filtered through a short pad of basic alumina, and the solvent was removed an vacuum. Flash chromatography (solvent system (4)) afforded the intermediate intramolecular cyclic diester of oct-4-ene-1,8-dioic acid and 2-(3-diisopropylamino)-1-(phenylpropyl)-4-hydroxymethyl-phenol (324 mg) as a colourless syrup (tlc: (4) Rf 0.68) in 71% yield, mixture of two geometrical isomers. NMR (CDCl3, major isomer): 19.24, 20.61, 23.11, 25.62, 30.55, 33.53, 35.02, 42.41, 48.29, 50.20, 65.30, 114.46, 124.33, 125.58, 127.15, 128.70, 129.29, 131.10, 132.46, 139.54, 146.76, 147.98, 173.76, 174.39.
[Compound]
Name
cyclic diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(±)-pent-4-enoic acid 2-(3-diisopropylamino-1-phenylpropyl)-4-(pent-4-enoyloxymethyl)-phenyl ester
Quantity
483 mg
Type
reactant
Reaction Step One
[Compound]
Name
2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol Grubbs catalyst
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=CCCC(=O)OCc1ccc(OC(=O)CCC=C)c(C(CCN(C(C)C)C(C)C)c2ccccc2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
c1ccc(C([PH](C2CCCCC2)(C2CCCCC2)C2CCCCC2)[PH](C2CCCCC2)(C2CCCCC2)C2CCCCC2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cl[Ru]Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Intramolecular cyclic diester of octane-1,8-dioic acid and 2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol Grubbs catalyst (benzylidene-bis-(tricyclohexylphosphine)-dichlororuthenium, 16 mg, 0.002 mmol, 2 mol-%) was added to a solution of (±)-pent-4-enoic acid 2-(3-diisopropylamino-1-phenylpropyl)-4-(pent-4-enoyloxnymethyl)-phenyl ester (483 mg, 0.96 mmol) in dichloromethane (150 ml) and the mixture was refluxed for 96 hrs. under an atmosphere of nitrogen gas, after which all of the starting material was consumed as indicated by tlc. The mixture was filtered through a short pad of basic alumina, and the solvent was removed in vacuum. Flash chromatography (solvent system (4)) afforded the intermediate intramolecular cyclic diester of oct-4-ene-1,8-dioic acid and 2-(3-diisopropylamino)-1-(phenylpropyl)-4-hydroxymethyl-phenol (324 mg) as a colourless syrup (tlc: (4) Rf 0.68) in 71% yield, mixture of two geometrical isomers.
[Compound]
Name
cyclic diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(±)-pent-4-enoic acid 2-(3-diisopropylamino-1-phenylpropyl)-4-(pent-4-enoyloxnymethyl)-phenyl ester
Quantity
483 mg
Type
reactant
Reaction Step One
[Compound]
Name
2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol Grubbs catalyst
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.